(R)-4-Carboxyphenylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(R)-amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Carboxyphenylglycine: Structure, Stereoselective Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (R)-4-Carboxyphenylglycine ((R)-4-CPG), a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. As a stereoisomer of a potent Group I metabotropic glutamate receptor (mGluR) antagonist, understanding its structure and, critically, its stereoselective synthesis is paramount for researchers in drug development.[1][2] This document delves into the molecule's structural and physicochemical properties, followed by a detailed exploration of robust and modern synthetic strategies. We present field-proven insights into the rationale behind key experimental choices, offering detailed, step-by-step protocols for chemoenzymatic and asymmetric hydrogenation routes. The guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and characterization of this important pharmacological tool.

Introduction: The Significance of (R)-4-Carboxyphenylglycine

Non-proteinogenic α-amino acids are fundamental building blocks in the development of novel therapeutics, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[3] Within this class, aryl-substituted glycines are privileged scaffolds due to their conformational rigidity and ability to mimic endogenous ligands. 4-Carboxyphenylglycine (4-CPG) has been identified as a broad-spectrum antagonist of excitatory amino acid (EAA) receptors, with its enantiomers displaying distinct pharmacological profiles.

The (S)-enantiomer, (S)-4-Carboxyphenylglycine, is a well-characterized competitive antagonist for Group I metabotropic glutamate receptors (mGluRs), showing selectivity for mGluR1 over mGluR5.[2][4] These receptors are implicated in a multitude of neurological processes and diseases, making their selective modulation a key therapeutic strategy.[5][6] Consequently, the (R)-enantiomer, (R)-4-Carboxyphenylglycine, serves as an essential negative control in pharmacological studies and as a starting point for the development of other stereospecific ligands. The ability to produce this molecule with high enantiomeric purity is, therefore, a critical enabling capability for any research program in this area. This guide focuses on providing the foundational knowledge and practical methodologies to achieve this.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereochemistry

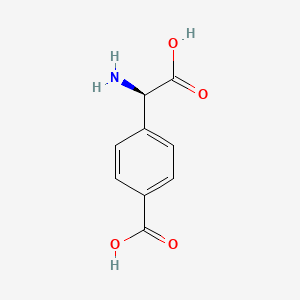

(R)-4-Carboxyphenylglycine is an α-amino acid characterized by a phenyl ring substituted with a carboxyl group at the para (C4) position. The core structure consists of a central chiral carbon atom (the α-carbon) bonded to an amine group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and the 4-carboxyphenyl moiety.

The absolute configuration at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its interaction with biological targets and dictates its pharmacological profile, distinguishing it from its (S)-enantiomer.

Caption: Structure of (R)-4-Carboxyphenylglycine with its chiral center.

Physicochemical Data

A summary of key physicochemical properties for 4-Carboxyphenylglycine is provided below. Note that some data may refer to the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [4][7] |

| Molecular Weight | 195.17 g/mol | [4][7] |

| CAS Number (Racemate) | 7292-81-1 | [7] |

| Appearance | White to off-white solid | N/A |

| Purity (Typical) | ≥97% | [7] |

| Solubility | Soluble in 1eq. NaOH with gentle warming | [2][4] |

| InChI Key (Racemate) | VTMJKPGFERYGJF-UHFFFAOYSA-N |

Asymmetric Synthesis of (R)-4-Carboxyphenylglycine

The primary challenge in synthesizing (R)-4-CPG is the stereocontrolled formation of the α-chiral center. While classical resolution of a racemic mixture is possible, modern synthetic chemistry prioritizes asymmetric methods that directly generate the desired enantiomer, improving efficiency and yield.[8] We will discuss two powerful and reliable strategies: Chemoenzymatic Synthesis and Asymmetric Hydrogenation.

Synthetic Approach 1: Chemoenzymatic Reductive Amination

Causality and Rationale: This approach leverages the exquisite stereoselectivity of enzymes, specifically aminotransferases (ATAs), to convert a prochiral ketone into a chiral amine.[9] The enzyme's active site creates a chiral environment that forces the reaction to proceed with a very high degree of enantioselectivity (>99% enantiomeric excess, ee), which is often difficult to achieve with small-molecule catalysts.[9] The starting material, 4-carboxybenzoylformic acid (an α-keto acid), is readily accessible. The process is environmentally benign, typically running in aqueous buffer at or near room temperature.

Caption: Workflow for the chemoenzymatic synthesis of (R)-4-CPG.

Detailed Experimental Protocol:

-

Bioreactor Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.5).

-

Reagent Addition: Dissolve 4-carboxybenzoylformic acid (1.0 eq) and the amine donor, such as Isopropylamine (IPA, 1.5 eq), in the buffer. Add the cofactor Pyridoxal 5'-phosphate (PLP, 1 mol%).

-

Enzyme Introduction: Add the chosen (R)-selective aminotransferase (commercially available or prepared in-house) to the reaction mixture. The enzyme loading is typically determined by its specific activity.

-

Reaction: Stir the mixture at 25-30°C for 12-24 hours. Monitor the reaction progress by HPLC to observe the consumption of the starting keto acid and the formation of the amino acid product. The byproduct of using IPA as the amine donor is acetone, which can be removed under vacuum to drive the reaction equilibrium.

-

Enzyme Removal: Once the reaction is complete, terminate it by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment to precipitate the enzyme. Centrifuge the mixture and discard the protein pellet.

-

Purification: The supernatant contains the product, unreacted starting materials, and salts. Adjust the pH to the isoelectric point of (R)-4-CPG to induce precipitation, or purify directly using ion-exchange chromatography for higher purity.

-

Isolation and Analysis: Collect the purified product, lyophilize to dryness, and characterize by NMR and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC.

Synthetic Approach 2: Asymmetric Hydrogenation

Causality and Rationale: This is a cornerstone of industrial asymmetric synthesis.[8] The strategy involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor using a chiral transition metal catalyst. The catalyst, typically composed of rhodium or ruthenium complexed with a chiral phosphine ligand (e.g., BINAP), coordinates to the double bond of the substrate. It creates a diastereomeric intermediate, and the steric and electronic properties of the chiral ligand dictate the face from which hydrogen is delivered, thereby establishing the stereocenter with high fidelity.[8]

Caption: Reaction scheme for asymmetric hydrogenation synthesis.

Detailed Experimental Protocol:

-

Precursor Synthesis: Synthesize the α-acetamido-4-carboxy-cinnamic acid precursor via an Erlenmeyer-Azlactone synthesis from 4-carboxybenzaldehyde, acetylglycine, and acetic anhydride.

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst, for example, [Rh(COD)₂(R,R-DIPAMP)]⁺BF₄⁻ (0.1 - 1 mol%).

-

Hydrogenation Reaction: Add the α,β-dehydroamino acid precursor and a degassed solvent such as methanol to the vessel.

-

Pressurization: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-10 atm) and stir vigorously at room temperature for 12-48 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Purification of Intermediate: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield (R)-N-acetyl-4-carboxyphenylglycine.

-

Deprotection: Reflux the N-acetyl protected intermediate in aqueous acid (e.g., 6M HCl) for several hours to hydrolyze the amide bond.

-

Isolation: Cool the reaction mixture, neutralize to the isoelectric point to precipitate the final product, filter, wash with cold water, and dry under vacuum. Confirm purity and enantiomeric excess by chiral HPLC.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-4-Carboxyphenylglycine.

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity | Aromatic and aliphatic protons with correct chemical shifts, splitting patterns, and integration. |

| ¹³C NMR | Structural confirmation | Correct number of signals corresponding to the unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to [M+H]⁺ at m/z 196.06 or [M-H]⁻ at m/z 194.05. |

| Chiral HPLC/SFC | Enantiomeric Purity (ee) | Separation of (R) and (S) enantiomers, allowing for quantification. The goal is >99% ee. |

| Melting Point | Physical property confirmation | A sharp melting point consistent with the literature value for the pure compound. |

Applications in Research and Drug Development

While its sibling (S)-4-CPG is a potent Group I mGluR antagonist, (R)-4-CPG is fundamentally important for several reasons:

-

Pharmacological Control: It serves as the ideal negative control in in vitro and in vivo experiments to demonstrate that the observed biological effects of (S)-4-CPG or racemic 4-CPG are stereospecific and target-mediated.[10]

-

Stereo-SAR Studies: It is a crucial component in establishing Structure-Activity Relationships (SAR), helping researchers understand how the three-dimensional arrangement of functional groups influences binding affinity and efficacy at the receptor.

-

Precursor for Analogs: The chiral core of (R)-4-CPG can be a valuable starting material for the synthesis of novel ligands where the (R)-configuration is required for activity at a different biological target.

Conclusion

(R)-4-Carboxyphenylglycine is more than just the "inactive" enantiomer; it is an indispensable tool for rigorous pharmacological research and a valuable chiral building block. Its synthesis, once a significant challenge, can now be accomplished with exceptional stereocontrol using modern catalytic methods. Chemoenzymatic synthesis offers an elegant, highly selective, and green route, while asymmetric hydrogenation remains a robust and scalable industrial standard. The detailed protocols and strategic insights provided in this guide equip researchers with the necessary knowledge to confidently produce and characterize high-purity (R)-4-CPG for advanced applications in drug discovery and chemical biology.

References

- Chemical Science.

- PMC, NIH.

- Mendeleev Communications. Asymmetric synthesis of unusual α-amino acids. RSC Publishing.

- PMC, PubMed Central.

- Chemical Reviews. Catalytic Asymmetric Synthesis of α-Amino Acids.

- Santa Cruz Biotechnology. (RS)-4-Carboxyphenylglycine | CAS 7292-81-1.

- R&D Systems. (S)-4-Carboxyphenylglycine | Group I mGluR Antagonists.

- MedchemExpress.com. 4CPG ((RS)-4-Carboxyphenylglycine) | mGluR Antagonist.

- Human Metabolome Database. Showing metabocard for 4-Carboxyphenylglycine (HMDB0002016).

- Tocris Bioscience. (RS)-4-Carboxyphenylglycine | CAS 7292-81-1.

- Tocris Bioscience. (S)

- PubMed. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes.

- IUPHAR/BPS Guide to PHARMACOLOGY.

- PubMed.

- MDPI. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. (S)-4-Carboxyphenylglycine | Group I mGluR Antagonists: Tocris Bioscience [rndsystems.com]

- 5. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

What are group I metabotropic glutamate receptors

<An In-depth Technical Guide to Group I Metabotropic Glutamate Receptors

Foreword: The Modulatory Power of Glutamate

Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrates fast synaptic transmission primarily through ionotropic receptors (iGluRs).[1][2] However, the full scope of glutamate's influence extends far beyond simple excitation. A more nuanced and regulatory layer of control is exerted by the metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs) that fine-tune synaptic efficacy and neuronal excitability.[1][3][4] This guide delves into the core of Group I mGluRs, composed of subtypes mGluR1 and mGluR5, providing a technical exploration for researchers, scientists, and drug development professionals. We will dissect their molecular architecture, intricate signaling cascades, and profound implications in both physiological function and a spectrum of neurological and psychiatric disorders.

Section 1: Molecular Architecture and Distribution

Group I mGluRs, like all mGluRs, are Class C GPCRs characterized by a unique molecular structure.[5][6] This includes a large extracellular N-terminal domain, often referred to as a "Venus flytrap" domain, which contains the glutamate binding site.[1][3][6] This is connected via a cysteine-rich domain to the canonical seven-transmembrane (7TM) domain that anchors the receptor in the cell membrane and interacts with intracellular G-proteins.[3][5][6]

Subtypes and Splice Variants

The Group I family consists of two primary members: mGluR1 and mGluR5.[3] Alternative splicing gives rise to several isoforms, primarily differing in the length and composition of their intracellular C-terminal tails.[7] These variations are critical as they influence receptor localization, interaction with scaffolding proteins, and coupling to downstream signaling effectors.[7]

-

mGluR1 has four known splice variants (mGluR1α, β, γ, δ).[7]

-

mGluR5 exists in two main variants (mGluR5α and β).[7]

CNS Distribution and Synaptic Localization

The anatomical distribution of mGluR1 and mGluR5 within the CNS is distinct, hinting at their specialized roles.[3]

-

mGluR1 is highly expressed in the cerebellum (particularly Purkinje cells), hippocampus, substantia nigra, and thalamus.[3][8]

-

mGluR5 is abundantly found in the cortex, hippocampus, striatum, nucleus accumbens, and amygdala.[3][8]

At the subcellular level, Group I mGluRs are predominantly located postsynaptically, concentrated in a perisynaptic annulus surrounding the postsynaptic density (PSD).[9][10] This strategic positioning allows them to respond to glutamate spillover from the synaptic cleft, particularly during periods of high-frequency neuronal activity, and thereby modulate synaptic strength.

Section 2: Canonical and Non-Canonical Signaling Pathways

Activation of Group I mGluRs by glutamate initiates a cascade of intracellular signaling events that are both complex and cell-type dependent.

The Gq/11-PLCβ Canonical Pathway

The hallmark of Group I mGluR signaling is their coupling to Gαq/11 proteins.[9][11][12][13][14][15][16] This interaction triggers the activation of phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][8][11][12][13][14][15][16][17][18][19]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of Ca2+ from intracellular stores.[5][8][11][12][18][20]

-

DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3][8][11][12][13][14][15][17]

This canonical pathway ultimately modulates neuronal excitability by affecting various ion channels and downstream protein kinases.[13][14]

Caption: Canonical Gq/11 signaling pathway of Group I mGluRs.

Non-Canonical and G-Protein Independent Signaling

Beyond the classical Gq/11 pathway, Group I mGluRs engage in a wider array of signaling mechanisms.[16] They can activate other downstream protein kinases, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the PI3K/Akt/mTOR pathways, which are crucial for cellular growth, differentiation, and survival.[3][7][13][14][15][16]

Furthermore, G-protein-independent signaling occurs through interactions with scaffolding proteins like Homer and β-arrestin.[7][21] Homer proteins, for instance, can link mGluRs to IP3 receptors and other signaling molecules, thereby modulating receptor function and localization.[7][13][14]

Caption: Overview of non-canonical signaling pathways.

Section 3: Pharmacology and Modulation

The therapeutic potential of targeting Group I mGluRs has driven extensive drug discovery efforts. Ligands targeting these receptors can be broadly classified into two categories: orthosteric and allosteric.

Orthosteric Ligands

Orthosteric ligands bind to the same site as the endogenous neurotransmitter, glutamate. While agonists like (S)-3,5-dihydroxyphenylglycine (DHPG) have been invaluable research tools for activating Group I mGluRs, their lack of subtype selectivity and potential for excitotoxicity limit their therapeutic utility.[5][19][22]

Allosteric Modulators

A more promising therapeutic strategy involves the use of allosteric modulators.[23][24] These molecules bind to a topographically distinct site on the receptor, typically within the 7TM domain, to modulate the receptor's response to glutamate.[23][24][25][26] Allosteric modulators offer several advantages, including greater subtype selectivity and a "modulatory" rather than an "on/off" effect.[17][25]

-

Positive Allosteric Modulators (PAMs): Enhance the receptor's response to glutamate.

-

Negative Allosteric Modulators (NAMs): Reduce the receptor's response to glutamate.

-

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting receptor function but can block the binding of other allosteric modulators.

Table 1: Representative Allosteric Modulators for Group I mGluRs

| Modulator Type | Target | Compound Example | Primary Effect |

| NAM | mGluR1 | CPCCOEt | Antagonist |

| NAM | mGluR5 | MPEP, MTEP | Antagonist |

| PAM | mGluR5 | CDPPB | Potentiator |

Section 4: Physiological Roles and Pathophysiological Implications

Group I mGluRs are integral to a vast array of physiological processes, and their dysregulation is implicated in numerous CNS disorders.[3][4]

Synaptic Plasticity, Learning, and Memory

Group I mGluRs are critical players in synaptic plasticity, the cellular mechanism underlying learning and memory.[27][28] They are involved in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synaptic connections, respectively.[9][12][19][29] For example, activation of Group I mGluRs is required for the induction of LTD at parallel fiber-Purkinje cell synapses in the cerebellum and at synapses in the hippocampus.[20]

Neurological and Psychiatric Disorders

Given their widespread influence on synaptic function, it is not surprising that aberrant Group I mGluR signaling is linked to a variety of CNS disorders.[3][13][14]

-

Alzheimer's Disease: mGluR5 has been implicated in the regulation of synaptic function that is disrupted in Alzheimer's disease.[3][30]

-

Parkinson's Disease: Group I mGluRs are expressed in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease.[3][31] Antagonism of mGluR5 has shown promise in preclinical models of Parkinson's disease.[31]

-

Fragile X Syndrome and Autism: Dysregulation of mGluR5 signaling is a key feature of Fragile X syndrome, and targeting this receptor is a major focus of therapeutic development.[14][32]

-

Epilepsy: Both mGluR1 and mGluR5 are involved in the generation and propagation of epileptiform activity.[33]

-

Pain and Anxiety: mGluR5 has been identified as a potential target for the treatment of chronic pain and anxiety disorders.[23][34]

Section 5: Experimental Methodologies

Studying the function of Group I mGluRs requires a multi-faceted experimental approach, ranging from in vitro molecular assays to in vivo behavioral studies.

In Vitro Assays

Protocol: Calcium Mobilization Assay in Cultured Cells

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled receptors like Group I mGluRs.

-

Cell Culture: Plate HEK293 cells stably expressing either mGluR1 or mGluR5 in a 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add test compounds (agonists, antagonists, or allosteric modulators) to the wells.

-

Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine potency (EC50 or IC50).

Electrophysiology

Patch-clamp electrophysiology in brain slices is a powerful technique to study the effects of Group I mGluR modulation on synaptic transmission and neuronal excitability.

Protocol: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents

-

Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus or striatum).

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Stimulation: Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).

-

Drug Application: Bath-apply Group I mGluR ligands (e.g., DHPG, MPEP) and record the changes in EPSC amplitude and frequency.

-

Analysis: Analyze the effects of the drugs on synaptic strength and plasticity protocols like LTP and LTD.

In Vivo Models

Genetically modified animal models (e.g., knockout mice lacking mGluR1 or mGluR5) and pharmacological studies in wild-type animals are essential for understanding the behavioral roles of these receptors.

Workflow: Assessing the Anxiolytic Potential of an mGluR5 NAM

Caption: Experimental workflow for in vivo behavioral analysis.

Conclusion and Future Directions

Group I metabotropic glutamate receptors stand at a critical nexus of synaptic modulation, influencing a remarkable range of brain functions from moment-to-moment synaptic transmission to the long-lasting changes that underlie learning and memory. Their deep involvement in the pathophysiology of numerous neurological and psychiatric disorders has solidified their position as high-priority targets for drug discovery. The development of subtype-selective allosteric modulators has opened new avenues for therapeutic intervention, offering the potential for more precise and nuanced control over glutamatergic signaling.

Future research will undoubtedly focus on unraveling the full complexity of Group I mGluR signaling, including the roles of different splice variants and the intricate network of interacting proteins. A deeper understanding of how these receptors are trafficked and localized within specific neuronal compartments will be crucial.[32][35][36] Moreover, the translation of promising preclinical findings into clinically effective therapies remains a significant but achievable goal, holding the promise of novel treatments for some of the most challenging brain disorders.

References

-

Hu, J., Wang, W., Wang, L., & Chen, C. (2021). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. Neuroscience Bulletin, 37(10), 1475–1490. [Link]

-

Wang, J. Q., & Mao, L. (2013). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Pharmacology, 4, 153. [Link]

-

Gasparini, F., Lindsley, C. W., & Conn, P. J. (2002). Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives. Current Opinion in Pharmacology, 2(1), 43–49. [Link]

-

Morin, N., & Kett, J. R. (2014). Therapeutic potential of targeting metabotropic glutamate receptors for Parkinson's disease. Expert Opinion on Therapeutic Targets, 18(9), 963–976. [Link]

-

Neugebauer, V., & Li, W. (2003). Differential Roles of mGluR1 and mGluR5 in Brief and Prolonged Nociceptive Processing in Central Amygdala Neurons. Journal of Neurophysiology, 90(2), 1123–1133. [Link]

-

Ferraguti, F., & Nicoletti, F. (2006). Therapeutic Potential of Metabotropic Glutamate Receptor Modulators. Current Medicinal Chemistry, 13(1), 1–25. [Link]

-

Mannaioni, G., Marino, M. J., & Conn, P. J. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. Journal of Neuroscience, 21(16), 5925–5934. [Link]

-

Kyrozis, A., & Reichling, D. B. (2001). Signal transduction pathways of group I metabotropic glutamate receptor-induced long-term depression at sensory spinal synapses. Journal of Neurophysiology, 86(3), 1269–1279. [Link]

-

Ribeiro, F. M., Paquet, M., Cregan, S. P., & Ferguson, S. S. G. (2010). Group I Metabotropic Glutamate Receptor Signalling and its Implication in Neurological Disease. CNS & Neurological Disorders - Drug Targets, 9(5), 574–595. [Link]

-

Nicoletti, F., Bockaert, J., Collingridge, G. L., Conn, P. J., Ferraguti, F., Schoepp, D. D., Wroblewski, J. T., & Pin, J.-P. (2011). Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology, 60(7-8), 1017–1041. [Link]

-

Jones, C. K., & Conn, P. J. (2012). Group I and group II metabotropic glutamate receptor allosteric modulators as novel potential antipsychotics. Current Pharmaceutical Design, 18(12), 1629–1640. [Link]

-

Ribeiro, F. M., Paquet, M., Cregan, S. P., & Ferguson, S. S. (2010). Group I metabotropic glutamate receptor signalling and its implication in neurological disease. CNS & Neurological Disorders Drug Targets, 9(5), 574–595. [Link]

-

Merlin, L. R. (2002). Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts. Journal of Neurophysiology, 88(5), 2635–2646. [Link]

-

Ribeiro, F. M., Paquet, M., Cregan, S. P., & Ferguson, S. S. G. (2010). Group I Metabotropic Glutamate Receptor Signalling and its Implication in Neurological Disease. CNS & Neurological Disorders - Drug Targets, 9(5), 574–595. [Link]

-

Hu, J., Wang, W., Wang, L., & Chen, C. (2021). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. R Discovery. [Link]

-

Wang, H., & Wang, J. Q. (2022). Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update. International Journal of Molecular Sciences, 23(2), 859. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]

-

Pin, J.-P., & Bockaert, J. (1995). Metabotropic glutamate receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Wikipedia contributors. (2023). Metabotropic glutamate receptor. Wikipedia. [Link]

-

Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic Glutamate Receptor 1 (mGluR1) and 5 (mGluR5) Regulate Late Phases of LTP and LTD in the Hippocampal CA1 Region in Vitro. Cerebral Cortex, 14(1), 1–12. [Link]

-

Thirugnanasambandam, R. (2017). Inside story of Group I Metabotropic Glutamate Receptors (mGluRs). Neurochemistry International, 108, 113–118. [Link]

-

van der Eelt, J., & Hoogenraad, C. C. (2021). Membrane trafficking and positioning of mGluRs at presynaptic and postsynaptic sites of excitatory synapses. Neuroscience Research, 170, 26–36. [Link]

-

Uddin, M. S., Mamun, A. A., Al-Mamun, A., & Tewari, D. (2022). Group I mGluRs in Therapy and Diagnosis of Parkinson’s Disease: Focus on mGluR5 Subtype. Biomedicines, 10(4), 861. [Link]

-

Ciaffone, N., & Iacovelli, L. (2013). Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas. Journal of Signal Transduction, 2013, 1–10. [Link]

-

Hubert, G. W., Paus, R., & Smith, Y. (2007). Localization and Expression of Group I Metabotropic Glutamate Receptors in the Mouse Striatum, Globus Pallidus, and Subthalamic Nucleus: Regulatory Effects of MPTP Treatment and Constitutive Homer Deletion. The Journal of Comparative Neurology, 503(5), 624–642. [Link]

-

Cruikshank, S. J., & Varghese, G. (2016). mGluR1 and mGluR5 Synergistically Control Cholinergic Synaptic Transmission in the Thalamic Reticular Nucleus. Journal of Neuroscience, 36(30), 7868–7881. [Link]

-

Gregory, K. J., & Conn, P. J. (2013). Allosteric Modulation of Metabotropic Glutamate Receptors. Methods in Molecular Biology, 964, 147–172. [Link]

-

Mutel, V. (2007). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 5(3), 193–199. [Link]

-

Wang, H., & Wang, J. Q. (2022). Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update. International journal of molecular sciences, 23(2), 859. [Link]

-

Hearing, M. C. (2021). Metabotropic Glutamate Receptor Trafficking and its Role in Drug-Induced Neurobehavioral Plasticity. Neuroscience, 458, 100–116. [Link]

-

Wieronska, J. M., & Pilc, A. (2020). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. Journal of Clinical Medicine, 9(5), 1475. [Link]

-

Gregory, K. J., & Conn, P. J. (2015). Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential. Neuropharmacology, 96(Pt A), 22–38. [Link]

-

Nicoletti, F., & Battaglia, G. (2023). Group I Metabotropic Glutamate Receptors. Encyclopedia. [Link]

-

Fazzari, M., & Ghelardini, C. (2015). Group I Metabotropic Glutamate Receptor Interacting Proteins: Fine-Tuning Receptor Functions in Health and Disease. Current Neuropharmacology, 13(1), 18–33. [Link]

-

Alexander, S. P. H., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., Pawson, A. J., Sharman, J. L., Southan, C., & Davies, J. A. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176 Suppl 1, S21–S141. [Link]

-

Nicoletti, F., & Battaglia, G. (2020). Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. International Journal of Molecular Sciences, 21(23), 9046. [Link]

-

Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26. [Link]

-

Crown, E. D., & Grau, J. W. (2005). Group I Metabotropic Glutamate Receptors Control Metaplasticity of Spinal Cord Learning through a Protein Kinase C-Dependent Mechanism. The Journal of Neuroscience, 25(29), 6793–6802. [Link]

-

Hay, M., & Hasser, E. M. (2006). EXPRESSION OF GROUP I METABOTROPIC GLUTAMATE RECEPTORS ON PHENOTYPICALLY DIFFERENT CELLS WITHIN THE NUCLEUS OF THE SOLITARY TRACT IN THE RAT. Neuroscience, 141(3), 1361–1373. [Link]

-

Balschun, D., & Manahan-Vaughan, D. (1999). A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning. Learning & Memory, 6(2), 168–181. [Link]

Sources

- 1. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The metabotropic glutamate receptors: structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update [mdpi.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Group I metabotropic glutamate receptor signalling and its implication in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Signal transduction pathways of group I metabotropic glutamate receptor-induced long-term depression at sensory spinal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Group I Metabotropic Glutamate Receptors Control Metaplasticity of Spinal Cord Learning through a Protein Kinase C-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Group I Metabotropic Glutamate Receptor Interacting Proteins: Fine-Tuning Receptor Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jneurosci.org [jneurosci.org]

- 31. Therapeutic potential of targeting metabotropic glutamate receptors for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Inside story of Group I Metabotropic Glutamate Receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. journals.physiology.org [journals.physiology.org]

- 35. Localization and Expression of Group I Metabotropic Glutamate Receptors in the Mouse Striatum, Globus Pallidus, and Subthalamic Nucleus: Regulatory Effects of MPTP Treatment and Constitutive Homer Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Metabotropic Glutamate Receptor Trafficking and its Role in Drug-Induced Neurobehavioral Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Carboxyphenylglycine: A Technical Guide to its Application as a Competitive mGluR Antagonist

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of (R)-4-Carboxyphenylglycine ((R)-4-CPG) as a competitive antagonist of metabotropic glutamate receptors (mGluRs). This document moves beyond a simple product description to offer field-proven insights into its mechanism of action, practical applications, and the rationale behind experimental design, empowering researchers to effectively utilize this tool in their studies of glutamatergic neurotransmission.

Introduction to Metabotropic Glutamate Receptors and the Role of (R)-4-Carboxyphenylglycine

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating its effects through both ionotropic and metabotropic receptors.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[1] Eight mGluR subtypes have been identified and are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

-

Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4]

-

Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, these receptors similarly inhibit adenylyl cyclase.[5][6]

(R)-4-Carboxyphenylglycine ((R)-4-CPG) and its more commonly studied enantiomer, (S)-4-Carboxyphenylglycine ((S)-4-CPG), are competitive antagonists that primarily target Group I mGluRs.[7][8] These compounds compete with the endogenous ligand, glutamate, at its binding site on the receptor. (S)-4-CPG has been shown to exhibit selectivity for mGluR1a over mGluR5a.[7][8] Due to their ability to selectively block Group I mGluR activity, these phenylglycine derivatives are invaluable tools for dissecting the physiological and pathological roles of these receptors.

Mechanism of Action: Competitive Antagonism at Group I mGluRs

(R)-4-CPG functions as a competitive antagonist, meaning it reversibly binds to the same site as the endogenous agonist, glutamate, on the orthosteric binding domain of the mGluR. This binding event does not activate the receptor and prevents glutamate from binding and initiating the downstream signaling cascade. The competitive nature of this antagonism is a key consideration in experimental design. The degree of inhibition by (R)-4-CPG will depend on its concentration, its affinity for the receptor, and the concentration of the agonist present.

The affinity of phenylglycine derivatives for mGluRs can be quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the antagonist dissociation constant (KB). These values provide a measure of the antagonist's potency.

Quantitative Profile of Phenylglycine Antagonists at Group I mGluRs

The following table summarizes the reported antagonist potencies of (S)-4-Carboxyphenylglycine and related compounds at human mGluR1α and mGluR5a. It is important to note that potency values can vary depending on the experimental system, the agonist used, and the specific assay conditions.

| Compound | Receptor Subtype | Agonist | Assay | Potency (IC50/KB) | Reference |

| (S)-4-Carboxyphenylglycine ((S)-4-CPG) | mGluR1α | Quisqualate | PI Hydrolysis | 4-72 µM (IC50) | [9] |

| (S)-4-Carboxyphenylglycine ((S)-4-CPG) | mGluR5a | Quisqualate | PI Hydrolysis | 150-156 µM (IC50) | [9] |

| (S)-4-Carboxyphenylglycine ((S)-4-CPG) | mGluR1α | L-Glutamate | Ca2+ Mobilization | 163 ± 43 µM (KB) | [10] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Quisqualate | PI Hydrolysis | 29-100 µM (IC50) | [9] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR5a | Quisqualate | PI Hydrolysis | 115-210 µM (IC50) | [9] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1α | Quisqualate | PI Hydrolysis | 19-50 µM (IC50) | [9] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR5a | Quisqualate | PI Hydrolysis | 53-280 µM (IC50) | [9] |

| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Glutamate | PI Hydrolysis | 29 µM (KB) | [11] |

Signaling Pathways of Metabotropic Glutamate Receptors

To effectively utilize (R)-4-CPG, a thorough understanding of the signaling pathways it antagonizes is essential. The following diagrams illustrate the canonical signaling cascades for each mGluR group.

Group I mGluR Signaling Pathway

Caption: Group II & III mGluR signaling cascades.

Experimental Protocols and Methodologies

The successful application of (R)-4-CPG hinges on robust and well-validated experimental protocols. This section provides detailed methodologies for key assays used to characterize the antagonist activity of (R)-4-CPG.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Group I mGluR activation by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC-mediated PIP2 hydrolysis. [12][13] Principle: Cells expressing the mGluR of interest are pre-labeled with [³H]-myo-inositol, which is incorporated into the phosphoinositide pool. Upon receptor activation by an agonist, PLC hydrolyzes [³H]-PIP2, generating [³H]-IP3 and other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, [³H]-IP1 accumulates and can be quantified as a measure of receptor activity. [12][14]A competitive antagonist like (R)-4-CPG will reduce the agonist-induced accumulation of [³H]-IPs in a concentration-dependent manner.

Step-by-Step Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., HEK293 or CHO cells stably expressing the mGluR of interest) in 24-well plates.

-

Once cells reach ~80% confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL of [³H]-myo-inositol.

-

Incubate for 16-24 hours to allow for incorporation of the radiolabel.

-

-

Assay Initiation:

-

Wash the cells twice with serum-free DMEM.

-

Pre-incubate the cells for 30 minutes in assay buffer (e.g., serum-free DMEM containing 10 mM LiCl).

-

During this pre-incubation, add various concentrations of (R)-4-CPG or vehicle control.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a Group I mGluR agonist (e.g., glutamate or quisqualate, typically at its EC50 or EC80 concentration).

-

Incubate for 1 hour at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and terminate the reaction by adding 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

Collect the TCA extracts.

-

-

Separation and Quantification:

-

Neutralize the extracts with a solution of 1 M Tris.

-

Apply the neutralized extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the concentration of (R)-4-CPG against the percentage of inhibition of the agonist-induced IP accumulation.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of (R)-4-CPG.

-

Causality Behind Experimental Choices:

-

Choice of Agonist: Quisqualate is often used as it is a potent Group I mGluR agonist. Using a fixed concentration around the EC50 allows for a sensitive window to observe competitive antagonism.

-

LiCl Concentration: 10 mM LiCl is typically sufficient to effectively inhibit inositol monophosphatases and allow for the accumulation of IP1.

-

Antagonist Pre-incubation: A 15-30 minute pre-incubation with the antagonist ensures that it has reached equilibrium with the receptor before the addition of the agonist. [15]

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

(R)-4-CPG and its analogs are frequently used to investigate the role of mGluRs in synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. [16]In many brain regions, the induction of LTP is dependent on the activation of NMDA receptors. However, Group I mGluRs are known to modulate and, in some cases, be required for certain forms of LTP. [16]By applying (R)-4-CPG during an LTP induction protocol, researchers can determine the contribution of Group I mGluRs to this form of synaptic plasticity.

Step-by-Step Protocol (Field Recordings in the Hippocampal CA1 Region):

-

Animal Preparation and Surgery:

-

Anesthetize the animal (e.g., a rat) according to approved institutional protocols.

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the hippocampus.

-

Slowly lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.

-

-

Baseline Recording:

-

Deliver single test pulses to the Schaffer collaterals (e.g., every 30 seconds) at an intensity that evokes a field excitatory postsynaptic potential (fEPSP) of approximately 50% of the maximal response.

-

Record a stable baseline of fEPSP slopes for at least 30-60 minutes.

-

-

Antagonist Application:

-

Administer (R)-4-CPG either systemically (e.g., via intraperitoneal injection) or locally (e.g., via a microdialysis probe or a cannula). The timing of administration should allow the compound to reach the target brain region before LTP induction.

-

-

LTP Induction:

-

Post-Induction Recording:

-

Continue to record fEPSPs using the same single test pulses as in the baseline period for at least 1-2 hours.

-

Monitor the change in the fEPSP slope relative to the baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.

-

-

Data Analysis:

-

Normalize the fEPSP slopes to the average baseline value.

-

Compare the magnitude of LTP in animals treated with (R)-4-CPG to that in vehicle-treated control animals. A significant reduction in LTP in the presence of the antagonist indicates a role for the targeted mGluRs in that form of synaptic plasticity.

-

Rationale for Experimental Choices:

-

Stimulation Intensity: Using an intensity that elicits a submaximal response allows for the observation of potentiation.

-

HFS Protocol: Theta-burst stimulation is often used as it mimics endogenous hippocampal neuronal firing patterns.

-

Antagonist Concentration/Dose: The dose of (R)-4-CPG should be chosen based on its known potency and pharmacokinetic properties to ensure that an effective concentration reaches the target receptors in the brain. This often requires pilot studies to determine the optimal dose that produces the desired level of receptor occupancy without causing off-target effects.

Chemical Synthesis of (R)-4-Carboxyphenylglycine

The availability of enantiomerically pure (R)-4-CPG is crucial for specific pharmacological studies. While a detailed synthetic chemistry guide is beyond the scope of this document, the following outlines a general approach based on the asymmetric Strecker synthesis, a well-established method for producing α-amino acids. [1][18][19] General Synthetic Approach (Asymmetric Strecker Synthesis):

-

Imine Formation: The synthesis begins with the condensation of 4-carboxybenzaldehyde with a chiral amine auxiliary, such as (R)-phenylglycine amide, to form a chiral imine. [1]2. Cyanide Addition: The chiral imine is then reacted with a cyanide source (e.g., trimethylsilyl cyanide) in a diastereoselective Strecker reaction. The chiral auxiliary directs the addition of the cyanide to one face of the imine, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile. [1]3. Crystallization-Induced Asymmetric Transformation: In some cases, the reaction conditions can be optimized to induce the crystallization of the desired diastereomer, which drives the equilibrium in the solution towards its formation, resulting in a high diastereomeric excess. [1]4. Hydrolysis and Auxiliary Removal: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group to a carboxylic acid. The chiral auxiliary is subsequently removed, yielding the enantiomerically enriched (R)-4-Carboxyphenylglycine.

This method allows for the preparation of (R)-4-CPG with high enantiomeric purity, which is essential for elucidating the specific roles of each enantiomer in biological systems.

Structure-Activity Relationship (SAR) of Phenylglycine Derivatives

The 4-carboxyphenylglycine scaffold has been a fertile ground for the development of numerous mGluR antagonists. Understanding the structure-activity relationship (SAR) of this class of compounds is valuable for the design of new, more potent, and selective ligands.

-

Carboxyl Group at Position 4: The carboxylic acid moiety at the 4-position of the phenyl ring is critical for antagonist activity at Group I mGluRs.

-

α-Substitution: Small alkyl substitutions at the α-carbon, such as a methyl group in (+)-α-methyl-4-carboxyphenylglycine (M4CPG), can enhance potency at mGluR1α. [10]* Ring Substituents: The addition of a hydroxyl group at the 3-position of the phenyl ring, as in (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG), generally increases antagonist potency at mGluR1α compared to (S)-4-CPG. [9]

Conclusion

(R)-4-Carboxyphenylglycine is a powerful and selective tool for investigating the function of Group I metabotropic glutamate receptors. Its utility as a competitive antagonist allows for the reversible blockade of mGluR1 and mGluR5 signaling, enabling researchers to probe the roles of these receptors in a wide range of physiological and pathological processes. By understanding its mechanism of action, employing robust experimental protocols, and considering the principles of competitive antagonism in experimental design, scientists can leverage (R)-4-CPG to advance our understanding of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.

References

-

Group 1 metabotropic glutamate receptors (mGluRI) signaling. Scheme of... - ResearchGate. (URL: [Link])

-

Kingston, A. E., et al. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887-894. (URL: [Link])

-

Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124. (URL: [Link])

-

Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. (URL: [Link])

-

Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. (URL: [Link])

-

Schematic diagram of the proposed signaling pathways responsible for mGluR1 - ResearchGate. (URL: [Link])

-

Group 1 metabotropic glutamate receptors (mGluRI) signaling. Scheme of... - ResearchGate. (URL: [Link])

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. (URL: [Link])

-

Group II and III mGluR signal transduction pathway. - ResearchGate. (URL: [Link])

-

Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC - PubMed Central. (URL: [Link])

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (URL: [Link])

-

Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC. (URL: [Link])

-

Metabotropic glutamate receptor - Wikipedia. (URL: [Link])

-

Brabet, I., et al. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Neuropharmacology, 34(8), 895-903. (URL: [Link])

-

Doherty, A. J., et al. (1999). Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British journal of pharmacology, 126(1), 205–210. (URL: [Link])

-

Song, B., et al. (2009). An in vivo mouse model of long-term potentiation at synapses between primary afferent C-fibers and spinal dorsal horn neurons: essential role of EphB1 receptor. Molecular pain, 5, 17. (URL: [Link])

-

LTP Physiology Protocol - SynapseWeb - The University of Texas at Austin. (URL: [Link])

-

(S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Bio-Techne. (URL: [Link])

-

Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - Frontiers. (URL: [Link])

-

Curtis, M. J. (2011). Taking The Time To Study Competitive Antagonism. Journal of pharmacological and toxicological methods, 64(3), 239–246. (URL: [Link])

-

Heterosynaptic LTP protocol when applied within minutes after a weak... - ResearchGate. (URL: [Link])

-

Manahan-Vaughan, D. (2010). Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats. The Journal of neuroscience, 18(17), 7072–7079. (URL: [Link])

-

Grey, K. B., & Burrell, B. D. (2010). Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases. Journal of neurophysiology, 103(2), 843–853. (URL: [Link])

-

How to define the right dose of antagonist for in vivo study? - ResearchGate. (URL: [Link])

-

Ehlert, F. J. (2014). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Methods in enzymology, 544, 335–365. (URL: [Link])

-

Wright, R. A., et al. (2001). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Neuropharmacology, 40(7), 847–855. (URL: [Link])

-

Chien, M. M., & Cambier, J. C. (1989). Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations. Methods in enzymology, 168, 338–347. (URL: [Link])

-

Sharma, M., et al. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife, 9, e55957. (URL: [Link])

-

LTP Physiology Protocol - SynapseWeb - The University of Texas at Austin. (URL: [Link])

-

O'Donnell, L. J., et al. (2018). Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production. The Journal of cell biology, 217(9), 3097–3106. (URL: [Link])

-

Ehlert, F. J. (2014). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. ResearchGate. (URL: [Link])

-

What mGluRs antagonists are in clinical trials currently? - Patsnap Synapse. (URL: [Link])

-

Schoepp, D. D., et al. (1993). 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors. European journal of pharmacology, 245(3), 299–301. (URL: [Link])

-

Analytical Pharmacology: How Numbers Can Guide Drug Discovery - PMC - NIH. (URL: [Link])

-

Rossi, F., et al. (2004). Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain. Neurochemistry international, 44(7), 523–530. (URL: [Link])

-

Shimono, K., et al. (2002). Long-term recording of LTP in cultured hippocampal slices. Neural plasticity, 9(4), 249–254. (URL: [Link])

-

Lee, R. K., et al. (1995). Metabotropic glutamate receptor-stimulated processing of the amyloid precursor protein. Proceedings of the National Academy of Sciences of the United States of America, 92(17), 8083–8087. (URL: [Link])

-

Seven, A. B., et al. (2021). Step-wise activation of a metabotropic glutamate receptor. Nature, 595(7866), 311–316. (URL: [Link])

-

Methods for analyzing phosphoinositides using mass spectrometry | Request PDF. (URL: [Link])

-

Schoepp, D. D., & Johnson, B. G. (1989). Selective activation of phosphoinositide hydrolysis by a rigid analogue of glutamate. The Journal of pharmacology and experimental therapeutics, 249(3), 847–853. (URL: [Link])

Sources

- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (S)-4-Carboxyphenylglycine | Group I mGluR Antagonists: Tocris Bioscience [rndsystems.com]

- 9. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 14. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

The Advent of Phenylglycine Derivatives: Charting a New Course in Neuroscience

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The discovery and development of phenylglycine derivatives represent a pivotal chapter in the annals of neuroscience research. These synthetic amino acid analogs have provided the scientific community with an unparalleled toolkit to dissect the complexities of glutamatergic neurotransmission, particularly through their interactions with metabotropic glutamate receptors (mGluRs). This in-depth technical guide navigates the historical landscape of their discovery, delineates their multifaceted roles as pharmacological probes, and explores their ongoing journey toward therapeutic applications for a spectrum of neurological and psychiatric disorders. We will delve into the core chemical principles, key experimental methodologies, and the causal reasoning that has propelled this remarkable class of compounds to the forefront of modern neuropharmacology.

Introduction: The Unmet Need for Selective Glutamatergic Ligands

The story of phenylglycine derivatives is intrinsically linked to the burgeoning understanding of glutamate as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] In the mid to late 20th century, the characterization of ionotropic glutamate receptors (iGluRs), namely NMDA, AMPA, and kainate receptors, had revolutionized our comprehension of fast synaptic transmission.[2] However, the discovery of a second family of glutamate receptors, the G-protein coupled metabotropic glutamate receptors (mGluRs), in the late 1980s and early 1990s, unveiled a more nuanced and modulatory role for glutamate signaling.[3]

The initial exploration of mGluR function was significantly hampered by a dearth of selective pharmacological tools.[1][4] Early agonists like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) were non-selective, activating multiple mGluR subtypes and making it challenging to attribute specific physiological effects to individual receptors.[4] This lack of specificity created a critical bottleneck, preventing researchers from elucidating the distinct contributions of the eight identified mGluR subtypes to synaptic plasticity, neuronal excitability, and complex brain functions. The stage was thus set for the arrival of a novel chemical scaffold that could offer the much-needed subtype selectivity: the phenylglycine derivatives.

The Dawn of a New Era: The Synthesis and Initial Characterization of Phenylglycine Derivatives

The seminal breakthrough came with the chemical synthesis and pharmacological evaluation of a series of phenylglycine derivatives.[5] These compounds, built around the core structure of phenylglycine, a non-proteinogenic alpha-amino acid, proved to be remarkably versatile in their interactions with mGluRs.[6] Early studies in the 1990s revealed that subtle modifications to the phenyl ring and the α-carbon of the glycine backbone could dramatically alter a compound's activity, yielding a spectrum of agonists, partial agonists, and competitive antagonists with varying degrees of subtype selectivity.[1][5]

Foundational Chemistry: The Phenylglycine Scaffold

Phenylglycine itself is an organic compound with the formula C₆H₅CH(NH₂)CO₂H.[6] Its preparation can be achieved through methods like the Strecker synthesis from benzaldehyde or the reductive amination of phenylglyoxylic acid.[6] The versatility of this core structure lies in the amenability of the phenyl ring to substitution, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Early Derivatives and Their Impact

Several early phenylglycine derivatives emerged as game-changers in the field:

-

(S)-4-Carboxyphenylglycine ((S)-4CPG) and (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG): These compounds were among the first to be identified as competitive mGluR antagonists.[1][7] Their ability to block the effects of glutamate and other mGluR agonists provided the first definitive evidence for the involvement of mGluRs in specific synaptic processes.

-

(S)-3-Hydroxyphenylglycine ((S)-3HPG) and (S)-3,5-Dihydroxyphenylglycine (DHPG): In contrast to the antagonist nature of the 4-carboxy substituted compounds, these derivatives were found to be potent and selective agonists for Group I mGluRs (mGluR1 and mGluR5).[7] The availability of selective Group I agonists was instrumental in elucidating their roles in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

The discovery of these compounds was not merely a matter of synthesizing and screening. The causal logic behind their development was rooted in the emerging understanding of the glutamate binding pocket of mGluRs. Researchers hypothesized that the phenyl ring could mimic the spatial orientation of the distal carboxylate group of glutamate, while modifications to the ring could confer selectivity for the unique binding pocket geometries of different mGluR subtypes.

Dissecting the mGluR Family: Phenylglycine Derivatives as Pharmacological Tools

The true power of phenylglycine derivatives lies in their ability to discriminate between the different mGluR subtypes, which are broadly classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology.[5]

Group I mGluRs (mGluR1 and mGluR5): Modulators of Synaptic Plasticity

Group I mGluRs are coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] Phenylglycine derivatives have been instrumental in probing the function of this group.

-

Agonists: As mentioned, (S)-3,5-DHPG is a potent and selective Group I agonist that has been extensively used to study the role of these receptors in learning, memory, and various neurological disorders.[7]

-

Antagonists: Compounds like (S)-MCPG provided the initial tools to block Group I mGluR activity, although with limited selectivity between mGluR1 and mGluR5.[7] Later work demonstrated that certain phenylglycine derivatives could indeed discriminate between mGluR1 and mGluR5, a crucial step for therapeutic development.[7]

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Regulators of Neurotransmitter Release

Group II and III mGluRs are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5] These receptors are often located presynaptically, where they act as autoreceptors or heteroreceptors to inhibit neurotransmitter release.

The development of phenylglycine derivatives with selectivity for these groups, such as certain phosphono-substituted phenylglycines, has been crucial for understanding their role in modulating synaptic transmission and their potential as therapeutic targets for conditions like anxiety and epilepsy.[8][9]

Structure-Activity Relationship (SAR) and Subtype Selectivity

The ability of phenylglycine derivatives to exhibit subtype selectivity is a direct consequence of their chemical structure. The following table summarizes some key SAR observations:

| Structural Modification | Observed Activity | Rationale |

| Carboxylic acid at the 4-position of the phenyl ring | Generally confers antagonist activity at Group I mGluRs.[7] | The negatively charged carboxylate group likely interacts with key positively charged residues in the binding pocket, preventing the conformational change required for receptor activation. |

| Hydroxyl group at the 3- or 3,5-positions of the phenyl ring | Typically results in agonist activity at Group I mGluRs.[7] | These hydroxyl groups may form hydrogen bonds that stabilize the active conformation of the receptor. |

| α-Methyl substitution | Can enhance potency and selectivity. | The methyl group can provide additional hydrophobic interactions and restrict the conformational flexibility of the molecule, favoring a specific binding mode. |

| Phosphono substitution on the phenyl ring | Can lead to potent and selective antagonism at Group III mGluRs.[8][9] | The larger and more acidic phosphonate group likely interacts with a distinct set of residues present in the binding pockets of Group III receptors. |

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful application of phenylglycine derivatives in neuroscience research relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for their synthesis and biological characterization.

General Synthesis of Phenylglycine Derivatives

A common synthetic route to novel phenylglycine derivatives involves the modification of commercially available starting materials. The following is a generalized, illustrative protocol.

Protocol 1: Synthesis of a Novel Phenylglycine Derivative (Illustrative)

-

Starting Material: Begin with a commercially available substituted benzaldehyde.

-

Strecker Synthesis:

-

React the benzaldehyde with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).[6]

-

This one-pot reaction forms an α-aminonitrile intermediate.

-

-

Hydrolysis:

-

Hydrolyze the α-aminonitrile under acidic or basic conditions to yield the corresponding racemic α-amino acid (the phenylglycine derivative).[10]

-

-

Purification:

-

Purify the final product using techniques such as recrystallization or column chromatography.

-

-

Chiral Resolution (Optional but often critical):

-

If stereospecific activity is desired, resolve the racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Causality Behind Experimental Choices: The Strecker synthesis is a classic and efficient method for the formation of α-amino acids from aldehydes. The choice of reaction conditions for hydrolysis (acidic vs. basic) can be optimized to maximize yield and minimize side reactions depending on the specific substituents on the phenyl ring. Chiral resolution is crucial as the stereochemistry at the α-carbon often dictates the pharmacological activity of the compound.[5]

In Vitro Evaluation of mGluR Activity

Once synthesized, the pharmacological activity of new phenylglycine derivatives must be determined. This is typically achieved through a series of in vitro assays using cell lines expressing specific mGluR subtypes.

Protocol 2: In Vitro Assay for Group I mGluR Activity (Phosphoinositide Hydrolysis)

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the mGluR subtype of interest (e.g., mGluR1a or mGluR5a).

-

Radiolabeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: Wash the cells and incubate them with the test compound (phenylglycine derivative) at various concentrations. For antagonist testing, co-incubate with a known agonist (e.g., glutamate or DHPG).

-

Measurement of Inositol Phosphates (IPs):

-

Lyse the cells and separate the total inositol phosphates from free inositol using anion-exchange chromatography.

-

Quantify the amount of [³H]-IPs using liquid scintillation counting.

-

-

Data Analysis:

-

For agonists, generate dose-response curves and calculate the EC₅₀ value.

-

For antagonists, determine the shift in the agonist dose-response curve and calculate the KB or IC₅₀ value.

-

Self-Validating System: This protocol includes positive controls (known agonists) and negative controls (vehicle) to ensure the assay is performing correctly. The use of a well-characterized cell line expressing a single receptor subtype minimizes the risk of off-target effects confounding the results.

In Vivo Models for Assessing Neuroprotective and Anticonvulsant Effects

The therapeutic potential of promising phenylglycine derivatives is further investigated in animal models of neurological disorders.

Protocol 3: Maximal Electroshock (MES) Seizure Model in Mice

-

Animal Preparation: Acclimate adult male mice to the laboratory environment.

-

Compound Administration: Administer the test compound (phenylglycine derivative) via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Induction of Seizures: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from the tonic hindlimb extension.[11][12]

Causality Behind Experimental Choices: The MES test is a widely used and well-validated model for identifying compounds with activity against generalized tonic-clonic seizures. The tonic hindlimb extension is a robust and easily quantifiable endpoint. This model helps to assess the in vivo efficacy and potential therapeutic window of a compound.

Beyond mGluRs: The Expanding Pharmacological Profile of Phenylglycine Derivatives

While their fame was built on mGluR interactions, subsequent research has revealed that the pharmacological reach of phenylglycine derivatives extends to other important neuronal targets. This "multimodal" activity is a critical consideration in their development as therapeutic agents.

-

NMDA Receptors: Some phenylglycine derivatives have been shown to interact with the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.[13]

-

AMPA and Kainate Receptors: Phenylalanine-based derivatives, closely related to phenylglycines, have been developed as competitive antagonists of AMPA and kainate receptors, demonstrating anticonvulsant and neuroprotective properties.[14][15]

-

TRPV1 Channels: More recently, phenylglycinamide derivatives have been designed as hybrids that interact with the transient receptor potential vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation.[16]

This expanding pharmacology highlights the versatility of the phenylglycine scaffold and opens up new avenues for the design of multi-target drugs for complex neurological disorders.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Simplified signaling pathways of Group I and Group II/III mGluRs.

Caption: A typical drug discovery workflow for phenylglycine derivatives.

Conclusion and Future Directions